molecular formula C25H27N3O6 B14975846 Methyl 4-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B14975846
M. Wt: 465.5 g/mol
InChI Key: JIDJUWFKFWAULG-UHFFFAOYSA-N
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Description

Methyl 4-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a methoxyphenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the cyclopentyl and methoxyphenyl groups, and the final esterification to form the methyl benzoate derivative. Common reagents used in these reactions include cyclopentanone, 4-methoxybenzaldehyde, and various amines and acids under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 4-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-cyclopentyl-1-(4-hydroxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
  • Methyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Uniqueness

Methyl 4-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C25H27N3O6

Molecular Weight

465.5 g/mol

IUPAC Name

methyl 4-[[2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H27N3O6/c1-33-20-13-11-19(12-14-20)28-23(30)21(27(25(28)32)18-5-3-4-6-18)15-22(29)26-17-9-7-16(8-10-17)24(31)34-2/h7-14,18,21H,3-6,15H2,1-2H3,(H,26,29)

InChI Key

JIDJUWFKFWAULG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3CCCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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